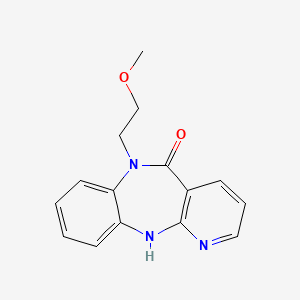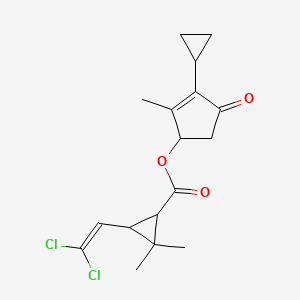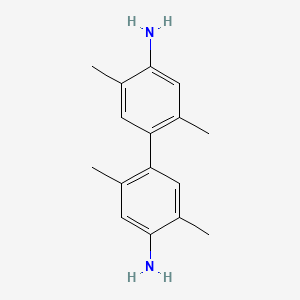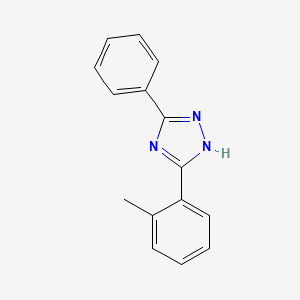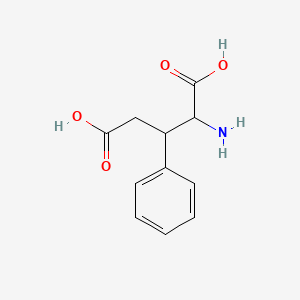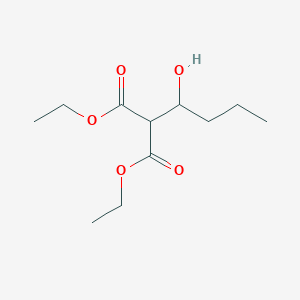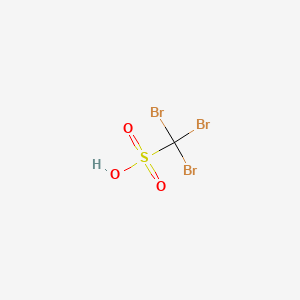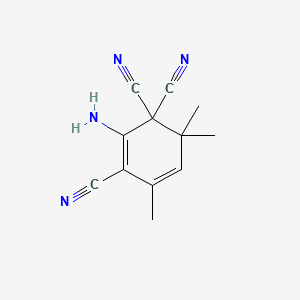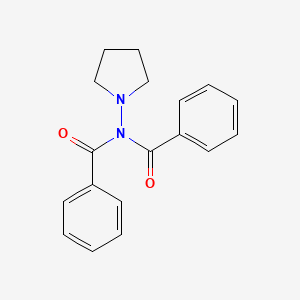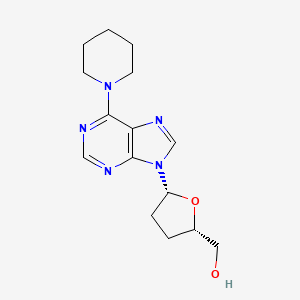
2-Furanmethanol, tetrahydro-5-(6-(1-piperidinyl)-9H-purin-9-yl)-, (2S-cis)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Furanmethanol, tetrahydro-5-(6-(1-piperidinyl)-9H-purin-9-yl)-, (2S-cis)- is a complex organic compound that features a furan ring, a piperidine moiety, and a purine base
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furanmethanol, tetrahydro-5-(6-(1-piperidinyl)-9H-purin-9-yl)-, (2S-cis)- typically involves multi-step organic synthesis. The process begins with the preparation of the furan ring, followed by the introduction of the piperidine group and the purine base. Each step requires specific reagents and conditions to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis machines and large-scale reactors to handle the complex multi-step synthesis. The process is optimized for yield and purity, with stringent quality control measures in place to ensure consistency.
Análisis De Reacciones Químicas
Types of Reactions
2-Furanmethanol, tetrahydro-5-(6-(1-piperidinyl)-9H-purin-9-yl)-, (2S-cis)- can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The piperidine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction can produce tetrahydrofuran derivatives.
Aplicaciones Científicas De Investigación
2-Furanmethanol, tetrahydro-5-(6-(1-piperidinyl)-9H-purin-9-yl)-, (2S-cis)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Furanmethanol, tetrahydro-5-(6-(1-piperidinyl)-9H-purin-9-yl)-, (2S-cis)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Furanmethanol: Lacks the piperidine and purine groups, making it less complex.
Tetrahydrofuran: Similar ring structure but lacks the functional groups present in the target compound.
Purine Derivatives: Share the purine base but differ in the attached functional groups.
Uniqueness
2-Furanmethanol, tetrahydro-5-(6-(1-piperidinyl)-9H-purin-9-yl)-, (2S-cis)- is unique due to its combination of a furan ring, a piperidine moiety, and a purine base. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
120503-28-8 |
|---|---|
Fórmula molecular |
C15H21N5O2 |
Peso molecular |
303.36 g/mol |
Nombre IUPAC |
[(2S,5R)-5-(6-piperidin-1-ylpurin-9-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C15H21N5O2/c21-8-11-4-5-12(22-11)20-10-18-13-14(16-9-17-15(13)20)19-6-2-1-3-7-19/h9-12,21H,1-8H2/t11-,12+/m0/s1 |
Clave InChI |
VWIRARAVFAPYHD-NWDGAFQWSA-N |
SMILES isomérico |
C1CCN(CC1)C2=NC=NC3=C2N=CN3[C@H]4CC[C@H](O4)CO |
SMILES canónico |
C1CCN(CC1)C2=NC=NC3=C2N=CN3C4CCC(O4)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


